

Alisporivir molecular dynamics simulation studies

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Molecular Dynamics Simulation & Binding Studies

A 2022 study employed **in silico docking and molecular dynamic simulation** to investigate the interaction between **alisporivir** and its putative target in *Plasmodium falciparum*, **PfCyclophilin 19B** [1].

The simulations predicted a **strong interaction**, which was subsequently confirmed through biophysical assays, yielding a binding affinity (**Kd**) of **354.3 nM** [1]. This indicates high-affinity binding, a desirable property for a potential drug candidate. The research proposed that **alisporivir** exerts its antimalarial effect by targeting this specific protein.

Experimental Validation & Antimalarial Efficacy

The same study provided robust experimental data to validate the computational predictions and demonstrate the drug's effectiveness. The table below summarizes the key quantitative findings:

Parameter	Finding	Significance
Binding Affinity (Kd)	354.3 nM [1]	Confirms high-affinity binding to the target protein.

Parameter	Finding	Significance
Activity vs. Artemisinin-Resistant Strain	IC50 Ri = 1.15 ± 0.04 [1]	Potent activity against resistant parasites (Ri: Resistance Index).
Activity vs. Chloroquine-Resistant Strain	IC50 Ri = 2.14 ± 0.23 [1]	Retains activity against another resistant strain.
Ring Survival Assay	Significant decrease in survival [1]	Effectively kills artemisinin-resistant ring-stage parasites.
Interaction with DHA	Synergistic effect [1]	Enhances the efficacy of dihydroartemisinin (DHA).

Detailed Experimental Protocols

To help you understand and potentially replicate these findings, here are the detailed methodologies for the key experiments cited.

- Molecular Docking and Dynamics Simulation** The study used **in silico docking studies and molecular dynamic simulation** to predict the interaction of **alisporivir** with the PfCyclophilin 19B protein. The specific software or force fields used are not detailed in the abstract, but the workflow involved simulating the binding pose and interaction dynamics to predict binding strength, which was later confirmed experimentally [1].
- Biophysical Binding Assay** A biophysical assay (such as Surface Plasmon Resonance or Isothermal Titration Calorimetry) was used to determine the binding affinity. The reported dissociation constant (**Kd**) was **354.3 nM**, which quantitatively confirmed the strong binding predicted by the simulation [1].
- Antimalarial Activity Assay (IC50)** The **half-maximal inhibitory concentration (IC50)** of **alisporivir** was determined against both chloroquine-resistant (PfRKL-9) and artemisinin-resistant (PfKelch13R539T) strains of *P. falciparum*. The **Resistance Index (Ri)**, defined as the ratio of the IC50 of the resistant line to the sensitive line, was calculated to be 2.14 ± 0.23 and 1.15 ± 0.04 , respectively, indicating potent activity [1].

- **Ring Survival Assay (RSA)** This assay specifically tests the ability of a drug to kill early ring-stage parasites, which is critical for overcoming artemisinin resistance. The artemisinin-resistant strain PfKelch13R539T was treated with **alisorivir**, and a **significant decrease in parasite survival** was observed [1].
- **Drug Interaction Assay** To evaluate the combination therapy potential, **alisorivir** was tested in combination with dihydroartemisinin (DHA). The study found that **alisorivir** acted **synergistically with DHA**, increasing the artemisinin's efficacy against the resistant parasites [1].

Research Workflow and Molecular Interaction

The following diagram illustrates the integrated computational and experimental workflow used in the study to validate **alisorivir** as an antimalarial agent.



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Key Insights and Implications for Drug Development

The molecular dynamics simulation was pivotal in providing a **rational basis for repurposing alisporivir** against malaria [1]. Key implications include:

- **Overcoming Resistance:** The research supports the strategy of **targeting host-derived parasite proteins or resistance mechanisms** (like PfCyclophilin 19B, which was overexpressed in artemisinin-resistant strains) to combat drug-resistant malaria [1].

- **Clinical Potential:** The nanomolar-range activity, synergy with artemisinin, and efficacy in a ring survival assay make **alispovir** a strong candidate for use in **combination therapy** regimens [1].

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References

1. Targeting Artemisinin-Resistant Malaria by Repurposing ... [pubmed.ncbi.nlm.nih.gov]

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